![molecular formula C17H12O5 B11723736 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11723736.png)
2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features a benzodioxole moiety fused with a benzofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a benzofuran precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2H-1,3-benzodioxol-5-yl)methylidene]aminoacetic acid
- 2-(2H-1,3-benzodioxol-5-yloxy)acetic acid
- ®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine
Uniqueness
Its combination of benzodioxole and benzofuran moieties makes it a versatile compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C17H12O5 |
|---|---|
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C17H12O5/c1-9-12(18)4-3-11-16(19)15(22-17(9)11)7-10-2-5-13-14(6-10)21-8-20-13/h2-7,18H,8H2,1H3 |
Clé InChI |
AWXYMGVAGFPRNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


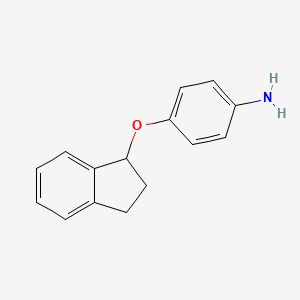
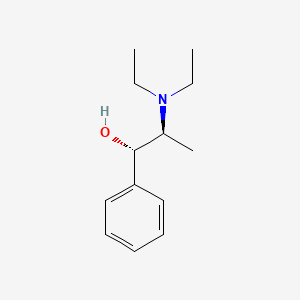

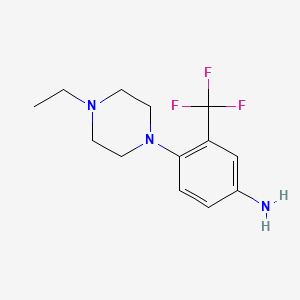
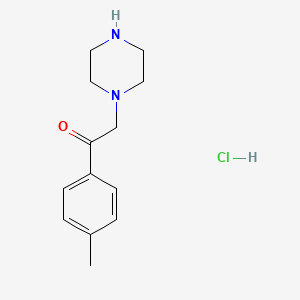

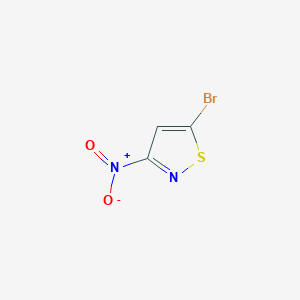
![(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol](/img/structure/B11723705.png)

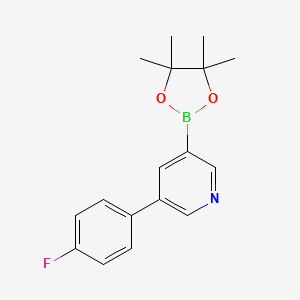

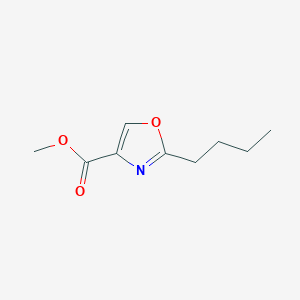
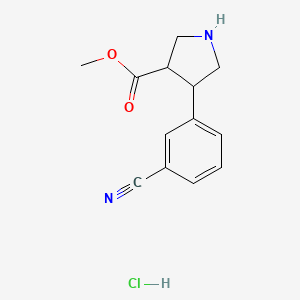
![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
